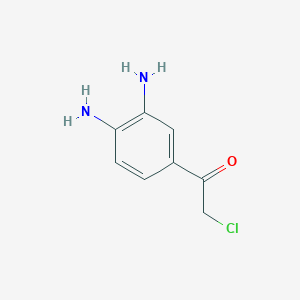
Acetophenone,3,4-diamino-2-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone,3,4-diamino-2-chloro- is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of amino groups at the 3 and 4 positions and a chlorine atom at the 2 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone,3,4-diamino-2-chloro- can be achieved through several synthetic routes. One common method involves the nitration of acetophenone to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The chlorination step can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of Acetophenone,3,4-diamino-2-chloro- often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The chlorination step is carefully monitored to prevent over-chlorination and to ensure the selective introduction of the chlorine atom at the desired position.
化学反应分析
Types of Reactions
Acetophenone,3,4-diamino-2-chloro- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted acetophenone derivatives with various functional groups.
科学研究应用
Acetophenone,3,4-diamino-2-chloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism of action of Acetophenone,3,4-diamino-2-chloro- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Acetophenone,3,4-diamino-2-bromo-: Similar structure but with a bromine atom instead of chlorine.
Acetophenone,3,4-diamino-2-fluoro-: Similar structure but with a fluorine atom instead of chlorine.
Acetophenone,3,4-diamino-2-iodo-: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Acetophenone,3,4-diamino-2-chloro- is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with other molecules. The presence of both amino groups and a chlorine atom provides a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-chloro-1-(3,4-diaminophenyl)ethanone |
InChI |
InChI=1S/C8H9ClN2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4,10-11H2 |
InChI 键 |
NMJVWDZFUZKNHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CCl)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















